molecular formula C12H17NO2 B1430838 Methyl 3-[3-(dimethylamino)phenyl]propanoate CAS No. 1234503-56-0

Methyl 3-[3-(dimethylamino)phenyl]propanoate

Cat. No. B1430838
M. Wt: 207.27 g/mol
InChI Key: ZYNQHQZLWXVHII-UHFFFAOYSA-N
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Description

Methyl 3-[3-(dimethylamino)phenyl]propanoate, also known as N,N-dimethyl-3-phenylpropan-1-amine, is an organic compound derived from the amino acid phenylalanine. It is a white, crystalline solid with a melting point of 87-88°C and is soluble in water, ethanol, and ether. Methyl 3-[3-(dimethylamino)phenyl]propanoate is widely used as a reagent in organic synthesis and as an intermediate in the production of many pharmaceuticals and other chemicals.

Scientific Research Applications

Application 1: Antifeedants for the Pine Weevil Hylobius abietis

  • Summary of the Application : This compound has been studied for its potential as an antifeedant for the Pine Weevil, Hylobius abietis . Antifeedants are substances that deter insects from feeding and can be used as a form of pest control.
  • Methods of Application or Experimental Procedures : The study involved synthesizing a number of structurally related compounds and testing them for their antifeedant properties . The specific methods of synthesis and testing are not detailed in the search results.
  • Results or Outcomes : The study led to the discovery of numerous new, potent, phenylpropanoid antifeedants for the pine weevil . Among the most potent were methyl 3-phenylpropanoates monosubstituted with chloro, fluoro, or methyl groups and the 3,4-dichlorinated methyl 3-phenylpropanoate .

Application 2: Synthesis of Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate

  • Summary of the Application : “Methyl 3-[3-(dimethylamino)phenyl]propanoate” is used as a starting material in the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate .
  • Methods of Application or Experimental Procedures : The synthesis is achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
  • Results or Outcomes : The search results do not provide specific outcomes or quantitative data for this application .

Application 3: Synthesis of Lithium Enolate

  • Summary of the Application : “Methyl 3-[3-(dimethylamino)phenyl]propanoate” is used in the synthesis of lithium enolate .
  • Methods of Application or Experimental Procedures : The synthesis is achieved via reaction with lithium diisopropylamide .
  • Results or Outcomes : The search results do not provide specific outcomes or quantitative data for this application .

Application 4: Synthesis of Methyl 3-(4-(dimethylamino)phenyl)acrylate

  • Summary of the Application : “Methyl 3-[3-(dimethylamino)phenyl]propanoate” is used in the synthesis of methyl 3-(4-(dimethylamino)phenyl)acrylate .
  • Methods of Application or Experimental Procedures : The synthesis is achieved via reaction with methanol . To the solution, Pd/C (10%) were added, and the reaction mixture was set under an atmosphere of hydrogen .
  • Results or Outcomes : The search results do not provide specific outcomes or quantitative data for this application .

properties

IUPAC Name

methyl 3-[3-(dimethylamino)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNQHQZLWXVHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[3-(dimethylamino)phenyl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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